molecular formula C10H17NO B12547078 N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine CAS No. 159822-95-4

N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine

Cat. No.: B12547078
CAS No.: 159822-95-4
M. Wt: 167.25 g/mol
InChI Key: RDOYGTKOKHQJIJ-UHFFFAOYSA-N
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Description

N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by a cycloheptene ring with three methyl groups and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine typically involves the reaction of 2,2,5-trimethylcyclohept-4-en-1-one with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethylcyclohept-4-en-1-one: A precursor in the synthesis of N-(2,2,5-Trimethylcyclohept-4-en-1-ylidene)hydroxylamine.

    Cycloheptanone derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of a cycloheptene ring and a hydroxylamine group

Properties

CAS No.

159822-95-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-(2,2,5-trimethylcyclohept-4-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H17NO/c1-8-4-5-9(11-12)10(2,3)7-6-8/h6,12H,4-5,7H2,1-3H3

InChI Key

RDOYGTKOKHQJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(=NO)CC1)(C)C

Origin of Product

United States

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